molecular formula C18H14BrClN4OS3 B15076819 N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B15076819
M. Wt: 513.9 g/mol
InChI Key: ZXGNYFVFARQYAC-ZVBGSRNCSA-N
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Preparation Methods

The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide typically involves the condensation of substituted aromatic aldehydes with acetohydrazides. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine or chlorine sites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and inflammation .

Comparison with Similar Compounds

N’-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C18H14BrClN4OS3

Molecular Weight

513.9 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H14BrClN4OS3/c19-15-4-2-1-3-13(15)9-21-22-16(25)11-27-18-24-23-17(28-18)26-10-12-5-7-14(20)8-6-12/h1-9H,10-11H2,(H,22,25)/b21-9+

InChI Key

ZXGNYFVFARQYAC-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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